![molecular formula C15H16N4O2S2 B2760506 (E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine CAS No. 866049-35-6](/img/structure/B2760506.png)
(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine” is a complex organic molecule. It contains several functional groups and rings, including a methoxy group, a sulfanyl group, a triazolothiadiazine ring, and an ethylidene group .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, has been reported in the literature . These compounds are typically synthesized through reactions involving hydrazonoyl halides, alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been studied, which have profound importance in drug design, discovery, and development .Applications De Recherche Scientifique
- Researchers have synthesized novel bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives using this compound. These derivatives exhibit dual inhibition of PARP-1 (an enzyme involved in DNA repair) and EGFR (epidermal growth factor receptor). Compound 8i, in particular, demonstrated promising cytotoxic activity against MDA-MB-231 breast cancer cells, outperforming the drug Erlotinib. It induced apoptosis, upregulated pro-apoptotic genes (P53, Bax, caspases), and downregulated anti-apoptotic Bcl2. Molecular docking studies supported its binding affinity to PARP-1 and EGFR active sites .
- Among [1,2,4]triazolo[4,3-a]quinoxaline compounds, derivative 8b displayed significant antiviral activity by reducing the number of viral plaques. This suggests potential applications in antiviral drug development .
- Given the reliance of breast cancer cells on DNA repair pathways, compounds related to our target molecule may be explored for their ability to suppress DNA-damage responses selectively in cancer cells .
- The 1,2,4-triazole-containing scaffold, to which our compound belongs, has pharmacological importance. Researchers continue to investigate its diverse applications, including anticancer and antiviral properties .
- Insights from the molecular docking studies can guide further drug design and optimization efforts. Researchers may explore modifications to enhance binding affinity and specificity for PARP-1 and EGFR .
- Considering the dual inhibition of PARP-1 and EGFR, our compound could be part of combination therapy regimens for breast cancer treatment. Combining it with other targeted agents may enhance efficacy while minimizing resistance .
Anti-Breast Cancer Agents:
Antiviral Activity:
DNA Repair Pathways Modulation:
Pharmacological Significance:
Drug Design and Optimization:
Combination Therapy Strategies:
Orientations Futures
The future directions for research on this compound could include further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In particular, the structure–activity relationship of similar compounds has been a focus of research .
Propriétés
IUPAC Name |
(E)-N-methoxy-2-(2-methoxyphenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-10-14(23-15-16-9-17-19(10)15)11(18-21-3)8-22-13-7-5-4-6-12(13)20-2/h4-7,9H,8H2,1-3H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUYDHUZOKIZNU-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOC)CSC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OC)/CSC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.